molecular formula C17H14O6 B043526 Hortensin CAS No. 123442-39-7

Hortensin

Cat. No. B043526
M. Wt: 314.29 g/mol
InChI Key: HJNLHRFLGKGWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hortensin is a naturally occurring compound that is found in various plants, including hydrangeas. This compound has been the subject of extensive scientific research due to its potential therapeutic applications. Hortensin has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.

Mechanism Of Action

The mechanism of action of hortensin is not fully understood. However, it is believed to act through various pathways, including the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells. Hortensin has also been shown to have anti-oxidant properties, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

Hortensin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the expression of inflammatory mediators, including cytokines and chemokines. Hortensin has also been shown to induce apoptosis in cancer cells and reduce oxidative stress in animal models. Additionally, hortensin has been shown to have neuroprotective effects.

Advantages And Limitations For Lab Experiments

Hortensin has several advantages for lab experiments. It is readily available from plant sources, and its synthesis method is well-established. Hortensin has also been shown to have a variety of biochemical and physiological effects, making it a versatile compound for scientific research. However, there are also limitations to using hortensin in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for hortensin research. One area of focus is the development of hortensin-based therapeutics for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of hortensin and its effects on various cell types. Finally, there is a need for more studies on the safety and efficacy of hortensin in animal models and humans.
Conclusion:
In conclusion, hortensin is a naturally occurring compound that has been the subject of extensive scientific research due to its potential therapeutic applications. Its synthesis method is well-established, and it has been shown to have a variety of biochemical and physiological effects. While there are limitations to using hortensin in lab experiments, there are also several future directions for research, including the development of hortensin-based therapeutics and further studies on its mechanism of action.

Synthesis Methods

Hortensin can be synthesized from various plant sources, including hydrangeas. The synthesis method involves the extraction of the compound from the plant material, followed by purification and isolation. The purity of the compound is essential for its use in scientific research applications.

Scientific Research Applications

Hortensin has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. Hortensin has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects.

properties

CAS RN

123442-39-7

Product Name

Hortensin

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

3-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one

InChI

InChI=1S/C17H14O6/c1-21-13-7-11-12(8-14(13)22-2)23-17(16(20)15(11)19)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3

InChI Key

HJNLHRFLGKGWLI-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)OC

Other CAS RN

123442-39-7

synonyms

3-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one
hortensin

Origin of Product

United States

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